![molecular formula C9H8BrN3O2 B2904414 2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯 CAS No. 1394003-51-0](/img/structure/B2904414.png)

2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

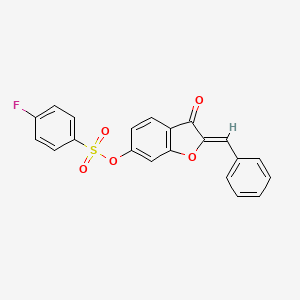

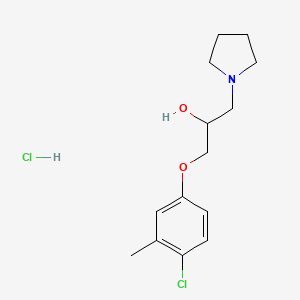

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It is used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .

Synthesis Analysis

The compound is prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine 3 . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is represented by the formula C9H8BrN3O2 . It has a molecular weight of 270.08 .Chemical Reactions Analysis

The compound undergoes a variety of chemical reactions, including Sonogashira-type coupling and Suzuki–Miyaura and Buchwald–Hartwig coupling reactions . These reactions are used to introduce alkynyl, aryl, or arylamine groups at the C2-position .Physical And Chemical Properties Analysis

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate has a predicted density of 1.72±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . Its pKa is predicted to be -1.92±0.40 .科学研究应用

新型化合物的合成

Atta(2011 年)在“Molecules”中的研究表明,2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯等前体可用于合成新型化合物。该研究重点是合成一系列新的吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶,突出了这些化合物在新化学实体开发中的潜力 (Atta, 2011)。

化学合成技术

Takei、Yasuda 和 Takagaki(1979 年)在“日本化学学会公告”中进行的研究阐述了从 2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯等化合物合成吡唑并[4,3-d]嘧啶的方法。这项研究有助于理解高效的化学合成过程 (Takei 等人,1979 年)。

二氢氮杂并[1,5-a]嘧啶的形成

Goryaeva 等人(2009 年)在“Heterocycles”中探讨了包括 2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯在内的化合物的环化以形成二氢氮杂并[1,5-a]嘧啶。这项研究阐明了杂环化合物的化学及其潜在转化 (Goryaeva 等人,2009 年)。

合成和生物活性

Hong 等人(1976 年)在“Journal of Medicinal Chemistry”中讨论了 N4-取代的 4-氨基吡唑并[3,4-d]嘧啶的合成和生物活性。这项研究突出了从 2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯合成的化合物的生物学意义和潜在应用 (Hong 等人,1976 年)。

抗癌和抗 5-脂氧合酶剂

Rahmouni 等人(2016 年)在“Bioorganic Chemistry”中合成了一系列吡唑并嘧啶衍生物,可能包括 2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯,并评估了它们作为抗癌和抗 5-脂氧合酶剂的活性。这项研究提供了对这些化合物的药物潜力的见解 (Rahmouni 等人,2016 年)。

吡唑并[1,5-a]吡啶并[3,4-e]嘧啶的合成

Bruni 等人(1994 年)在“Journal of Heterocyclic Chemistry”中探讨了利用 2-溴吡唑并[1,5-A]嘧啶-3-羧酸乙酯合成吡唑并[1,5-a]吡啶并[3,4-e]嘧啶。这项研究推进了对复杂杂环结构的理解 (Bruni 等人,1994 年)。

作用机制

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been studied for their potential biological activities .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with various biological activities, suggesting potential therapeutic applications .

安全和危害

The compound is classified under the GHS08 hazard class . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

未来方向

The promising results from the synthesis of this compound allow for further use and diversification of the chemically and biologically interesting pyrazolo [1,5-a]pyrimidine scaffold . Future research could focus on exploring its potential applications in various fields, including medicinal chemistry .

属性

IUPAC Name |

ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQKGZRCSDZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)

![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)

![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)

![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)